Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate
Description
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a multifunctional ester characterized by a heptanoate backbone substituted with an acetylamino (-NHCOCH₃), cyano (-CN), and methyl (-CH₃) group at the 2-, 2-, and 3-positions, respectively. The cyano and acetylamino groups are reactive sites for nucleophilic additions or cyclization reactions, while the methyl group introduces steric effects that may influence regioselectivity or stability .
Properties
CAS No. |
92107-39-6 |
|---|---|
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-cyano-3-methylheptanoate |
InChI |
InChI=1S/C13H22N2O3/c1-5-7-8-10(3)13(9-14,15-11(4)16)12(17)18-6-2/h10H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
FWGHLMSTDIJJIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C#N)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Amino Acids to Form Amino Acid Esters
A foundational step in synthesizing ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is the preparation of the amino acid ester intermediate. This is typically achieved by reacting the corresponding amino acid with thionyl chloride in an alcohol solvent such as methanol or ethanol at low temperature (0 °C), followed by stirring for several hours (8–10 h). The reaction proceeds via activation of the carboxylic acid group and subsequent ester formation. The resulting amino acid ester hydrochloride salt is isolated by concentration and washing with anhydrous ether, then dried under vacuum to yield a white powder.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Amino acid + Thionyl chloride in methanol at 0 °C | Formation of amino acid methyl ester HCl |
| 2 | Stirring for 8–10 hours | Completion of esterification |
| 3 | Concentration and washing with ether | Isolation of pure amino acid ester salt |
This method has been reported with yields up to 87% and is well-documented for various amino acids.
Amide Bond Formation via Coupling Reagents
The introduction of the acetylamino group and formation of the amide bond in this compound can be efficiently achieved using modern coupling reagents such as OxymaPure combined with diisopropylcarbodiimide (DIC). This system activates the carboxylic acid moiety to form an active ester intermediate, which then reacts with the amino component to form the amide bond under mild conditions.
- Mix the carboxylic acid (1 mmol), OxymaPure (1 mmol), and DIC (1 mmol) in dimethylformamide (DMF) at 0 °C.
- Stir for 5 minutes to generate the active ester.
- Add a base such as diisopropylethylamine (DIEA, 1 mmol) and the amino acid ester (1 mmol).
- Stir at 0 °C for 1 hour, then allow the reaction to proceed overnight at room temperature.
- Workup involves extraction with acid/base washes and drying over anhydrous magnesium sulfate, followed by recrystallization to purify the product.
| Reagent | Purpose | Notes |
|---|---|---|
| OxymaPure | Coupling additive to reduce racemization | Enhances coupling efficiency |
| DIC | Carbodiimide coupling reagent | Activates carboxylic acid |
| DIEA | Base | Neutralizes acids, promotes coupling |
| DMF | Solvent | Polar aprotic, dissolves reagents |
This method is known for high yields and stereochemical integrity, crucial for α-amino acid derivatives.
Introduction of the Cyano Group
The cyano group at the α-position is typically introduced through cyanoacetylation or related reactions involving cyanoacetyl chloride or cyanoacetic acid derivatives. One approach involves reacting cyanoacetyl chloride with an amine in the presence of a base such as triethylamine at low temperature (around 0 °C to room temperature). The triethylamine hydrochloride precipitate is filtered off, and the crude product is purified by solvent evaporation and chromatographic methods.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Amine + cyanoacetyl chloride + triethylamine at 0 °C | Formation of cyanoacetamide intermediate |
| 2 | Stirring and filtration of triethylamine HCl | Removal of byproducts |
| 3 | Solvent evaporation and chromatographic purification | Pure cyanoacetamide derivative |
This step is critical for installing the cyano functionality with high regioselectivity and purity.
Knoevenagel Condensation for Cyano-Substituted Derivatives
For derivatives related to this compound, Knoevenagel condensation has been employed to attach cyano-substituted groups onto the molecule. This involves condensing an active methylene compound (such as ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with substituted benzaldehydes in the presence of catalytic piperidine and acetic acid under reflux in toluene for 5–6 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and products are isolated by filtration and recrystallization.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Active methylene compound + substituted benzaldehyde + piperidine + acetic acid in toluene | Knoevenagel condensation |
| 2 | Reflux for 5–6 hours | Formation of cyano-substituted acrylamides |
| 3 | Cooling, filtration, recrystallization | Pure product with 55–95% yield |
This method is useful for synthesizing cyano-containing acrylamides, which are structurally related to the target compound.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoic acid.
Reduction: Ethyl 2-(acetylamino)-2-amino-3-methylheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in cell-based assays to evaluate biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with their active sites. The acetylamino and cyano groups can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogs include:
Key Observations :
- Electron Modulation: The nitro group in ethyl 2-(acetylamino)-3-(3-nitrophenyl)propanoate enhances electrophilicity, making it more reactive in aromatic substitution compared to the target compound’s methyl group .
Physicochemical Properties
| Property | Ethyl 2-(Acetylamino)-2-cyano-3-methylheptanoate | Ethyl 2-cyano-3-phenylacrylate | Ethyl 2-cyano-3-methyl-2-butenoate |
|---|---|---|---|
| Molecular Weight | ~280.3 g/mol (estimated) | 201.22 g/mol | 169.19 g/mol |
| Boiling Point | Not reported | Not reported | 220–225°C (predicted) |
| Solubility | Likely soluble in DMSO, DMF | Soluble in chloroform, acetone | Soluble in ethanol, ether |
| Reactivity | Moderate (cyano/acetylamino) | High (phenyl/cyano) | High (short-chain ester) |
Biological Activity
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound, drawing from various studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with appropriate amines under specific conditions. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.
Table 1: Characterization Techniques and Results
| Technique | Observations |
|---|---|
| NMR Spectroscopy | Distinct peaks corresponding to functional groups observed at δ 1.99 (s, 3H, COCH₃) and δ 7.27–7.73 (m, aromatic protons) |
| IR Spectroscopy | Characteristic peaks at 3270 cm⁻¹ (NH), 1679 cm⁻¹ (C=O), and 1601 cm⁻¹ (C=C) |
| Mass Spectrometry | Molecular ion peak consistent with the expected molecular weight |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of cyano compounds can possess significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases.
Anticancer Potential
Recent research has explored the anticancer properties of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.
Case Studies
- Antimicrobial Study : A study conducted on various derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
- Anti-inflammatory Research : In a controlled experiment using lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-α levels by approximately 40%, suggesting its efficacy as an anti-inflammatory agent.
- Anticancer Investigation : In a study involving human breast cancer cell lines, treatment with this compound led to a reduction in cell viability by over 60% after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
